molecular formula C17H21NO4 B4223728 6-[(2-Propoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2-Propoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4223728
M. Wt: 303.35 g/mol
InChI Key: OKBAIJIGUUHBPX-UHFFFAOYSA-N
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Description

6-[(2-Propoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a carboxyl group (-COOH) attached to a cyclohexene ring, which is further substituted with a propoxyphenyl group and an amino carbonyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Propoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxyl Group: The carboxyl group can be introduced through oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution with Propoxyphenyl Group: The propoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable halide derivative.

    Formation of the Amino Carbonyl Group: The amino carbonyl group can be introduced through a reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Propoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium dichromate (K2Cr2O7) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxyphenyl group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halide derivatives, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

6-[(2-Propoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2-Propoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxylic acid: A simpler analog with a similar cyclohexene ring structure but lacking the propoxyphenyl and amino carbonyl groups.

    1,2,3,6-Tetrahydrobenzoic acid: Another analog with a similar ring structure but different substituents.

Uniqueness

6-[(2-Propoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the propoxyphenyl and amino carbonyl groups, which impart specific chemical and biological properties

Properties

IUPAC Name

6-[(2-propoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-11-22-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17(20)21/h3-6,9-10,12-13H,2,7-8,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBAIJIGUUHBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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